
2-Iodyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodyl-4-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with an iodyl group (IO2) and a nitro group (NO2), respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodyl-4-nitrobenzoic acid typically involves the nitration of 2-iodobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the carboxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodyl-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The iodyl group (IO2) can participate in oxidation reactions, potentially converting to iodate (IO3) or other higher oxidation states.
Reduction: The nitro group (NO2) can be reduced to an amino group (NH2) under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H) under controlled conditions.
Major Products Formed:
Oxidation: Formation of iodate derivatives.
Reduction: Formation of 2-amino-4-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Iodyl-4-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing iodyl and nitro functionalities into aromatic compounds.
Biology: Potential use in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving nitro and iodyl groups.
Medicine: Investigated for its potential antimicrobial and anticancer properties due to the presence of reactive nitro and iodyl groups.
Wirkmechanismus
The mechanism by which 2-Iodyl-4-nitrobenzoic acid exerts its effects involves the reactivity of the iodyl and nitro groups. The iodyl group can act as an oxidizing agent, participating in redox reactions that alter the oxidation state of other molecules. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-3-nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-Methoxy-4-nitrobenzoic acid
Comparison: 2-Iodyl-4-nitrobenzoic acid is unique due to the presence of both iodyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Iodo-3-nitrobenzoic acid has the nitro group in a different position, affecting its reactivity and properties. 4-Nitrobenzoic acid lacks the iodyl group, making it less versatile in oxidation reactions. 2-Methoxy-4-nitrobenzoic acid has a methoxy group instead of an iodyl group, altering its electronic properties and reactivity .
Eigenschaften
IUPAC Name |
2-iodyl-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVHXILWHQJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2803821.png)
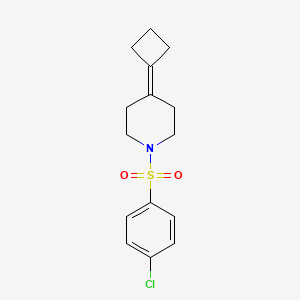
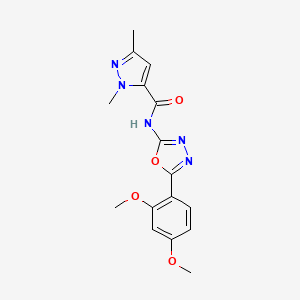


![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)
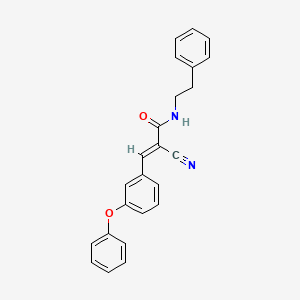
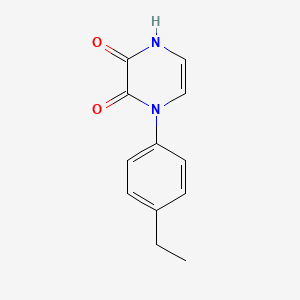

![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2803834.png)

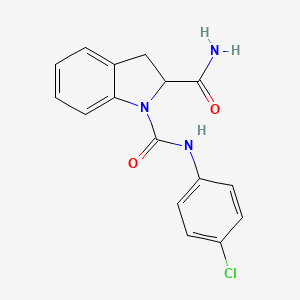

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)
